[4-(2,3-Dimethylphenyl)piperazin-1-yl]{1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone
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Overview
Description
1-(2,3-DIMETHYLPHENYL)-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-(2,3-DIMETHYLPHENYL)-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves multiple steps and specific reaction conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization results in the desired compound . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-(2,3-DIMETHYLPHENYL)-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,3-DIMETHYLPHENYL)-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-DIMETHYLPHENYL)-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,3-DIMETHYLPHENYL)-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE can be compared with other piperazine derivatives such as:
Trimetazidine: Used in the treatment of angina pectoris.
Ranolazine: Used to treat chronic angina.
Aripiprazole: An antipsychotic medication.
Quetiapine: Used to treat schizophrenia and bipolar disorder.
The uniqueness of 1-(2,3-DIMETHYLPHENYL)-4-{1-[(2-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE lies in its specific structural features and the potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C25H32FN3O3S |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C25H32FN3O3S/c1-19-6-5-9-24(20(19)2)27-14-16-28(17-15-27)25(30)21-10-12-29(13-11-21)33(31,32)18-22-7-3-4-8-23(22)26/h3-9,21H,10-18H2,1-2H3 |
InChI Key |
AXXLBQRCLLBMJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4F)C |
Origin of Product |
United States |
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